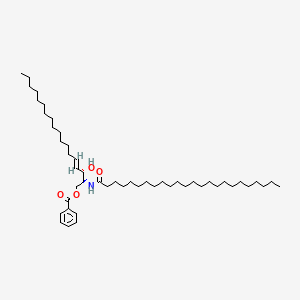

N-Tetracosanoyl-D-sphingosine 1-benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMIJNTDRLPDS-ODNBOWEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745569 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123446-98-0 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of N-Lignoceroyl-D-sphingosine 1-benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl-D-sphingosine, a very-long-chain ceramide (C24:0), is a critical sphingolipid involved in diverse and significant cellular processes. Its roles range from providing structural integrity to the skin barrier to acting as a potent signaling molecule in apoptosis and cell cycle regulation. This technical guide delves into the core biological functions of N-Lignoceroyl-D-sphingosine, offering insights into its mechanism of action, relevant signaling pathways, and the methodologies employed for its study. While direct experimental data on its synthetic derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, is not extensively available in current literature, this document will establish a foundational understanding based on the parent molecule. We will also theorize on the potential biological implications of the 1-benzoate modification, which likely alters its metabolic fate and, consequently, its functional impact.

Introduction to N-Lignoceroyl-D-sphingosine and its 1-benzoate Derivative

N-Lignoceroyl-D-sphingosine is a ceramide composed of a D-erythro-sphingosine base and a 24-carbon saturated fatty acid (lignoceric acid) linked via an amide bond. Ceramides, as a class of lipids, are central to sphingolipid metabolism and act as key signaling molecules in a multitude of cellular events.[1][2] The length of the fatty acid chain is a crucial determinant of a ceramide's biological function, with very-long-chain ceramides like the N-Lignoceroyl variant playing specific roles in membrane structure and signaling.[3][4]

The derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, features a benzoate group esterified to the 1-hydroxyl position of the sphingosine backbone. This modification is significant as the 1-hydroxyl group is a primary site for further metabolic conversions of ceramide. For instance, it is the attachment point for phosphocholine (to form sphingomyelin) or glucose/galactose (to form glucosyl/galactosylceramides). By blocking this position, the 1-benzoate modification would prevent these metabolic conversions, potentially leading to an accumulation of the ceramide analog and an amplification of its direct biological effects.

Core Biological Functions

The biological activities of N-Lignoceroyl-D-sphingosine are multifaceted, with prominent roles in maintaining the epidermal barrier and inducing programmed cell death.

Role in Epidermal Barrier Function

Very-long-chain ceramides are essential for the structural integrity and barrier function of the stratum corneum, the outermost layer of the skin.[4][5][6] They are major lipid constituents of the lamellar sheets in the intercellular space, which prevent transepidermal water loss and protect against environmental insults.[7][8] A deficiency in very-long-chain ceramides, including N-Lignoceroyl-D-sphingosine, is associated with skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.[4][9][10]

Induction of Apoptosis and Cell Cycle Arrest

Ceramides are widely recognized as pro-apoptotic lipids.[11] The accumulation of intracellular ceramides can trigger signaling cascades that lead to programmed cell death. This is a critical mechanism for the anti-cancer activity of some chemotherapeutic agents. N-Lignoceroyl-D-sphingosine, like other ceramides, can induce apoptosis, although the precise mechanisms can be cell-type specific. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which determines the cell's fate.[11]

Quantitative Data

While specific quantitative data for N-Lignoceroyl-D-sphingosine 1-benzoate are not available in the literature, the concentrations of the parent molecule, N-Lignoceroyl-D-sphingosine, have been measured in various biological contexts. The following tables summarize representative findings.

| Sample Type | Cell Line/Tissue | Concentration/Percentage | Reference |

| Cultured Cells | U937 | 27.6% of total free ceramides | [12] |

| Human Tissue | Stratum Corneum | Varies by individual and location | [5] |

| Human Serum | Normal Pregnancy | Mean concentration of Cer(d18:1/24:0) is in line with clinical reference ranges. | [13] |

Table 1: Quantitative Analysis of N-Lignoceroyl-D-sphingosine in Biological Samples.

| Ceramide Species | Linear Range (nM) | r² | Reference |

| Ceramide (d18:1/24:0) | 5.00 to 5.00x10³ | >0.99 | [13] |

Table 2: Linearity of LC-MS/MS Quantification for N-Lignoceroyl-D-sphingosine.

Experimental Protocols

The study of N-Lignoceroyl-D-sphingosine and its derivatives relies on robust experimental methodologies. Below are detailed protocols for key assays.

Ceramide Synthase (CerS) Activity Assay using NBD-sphinganine

This protocol describes a fluorescent assay to measure the activity of ceramide synthases, the enzymes responsible for producing ceramides.

Materials:

-

Cell or tissue homogenates

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoAs (e.g., Lignoceroyl-CoA)

-

Defatted BSA

-

Reaction buffer

-

Chloroform/methanol solution

-

TLC plates and developing solvent or HPLC system

Procedure:

-

Prepare cell or tissue homogenates.

-

Incubate the homogenates at 37°C with NBD-sphinganine, defatted BSA, and the specific fatty acyl-CoA in the reaction buffer.[14]

-

Terminate the reaction by adding a chloroform/methanol mixture.

-

Extract the lipids.

-

Dry the lipid extract under nitrogen.

-

Resuspend the lipids in a suitable solvent.

-

Separate the fluorescently labeled lipids by TLC or HPLC.[15][16]

-

Quantify the fluorescent ceramide product using a fluorescence scanner or detector.

Quantitative Analysis of Ceramides by LC-MS/MS

This protocol outlines a high-throughput method for the simultaneous quantification of various ceramide species.

Materials:

-

Human serum or other biological samples

-

Stable isotope-labeled ceramide internal standards (e.g., D7-Cer d18:1/24:0)

-

Butanol/methanol extraction solvent

-

LC-MS/MS system with a suitable column

Procedure:

-

Thaw biological samples and spike with a cocktail of deuterated internal standards.[17]

-

Extract lipids using a butanol/methanol mixture.

-

Centrifuge to pellet protein and collect the supernatant.

-

Dry the supernatant and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate ceramide species using a reverse-phase column with a gradient of mobile phases.[17]

-

Detect and quantify ceramides using multiple reaction monitoring (MRM) in negative ion mode, monitoring for characteristic precursor and product ions.[13]

-

Calculate concentrations based on the ratio of the peak area of the analyte to that of the internal standard.

Signaling Pathways and Visualizations

The biological effects of N-Lignoceroyl-D-sphingosine are mediated through its integration into and modulation of the complex sphingolipid signaling network.

Figure 1: Simplified Sphingolipid Metabolism Pathway. This diagram illustrates the central role of ceramide and highlights that N-Lignoceroyl-D-sphingosine is a specific ceramide species. The 1-benzoate modification is hypothesized to block the conversion of the ceramide to sphingomyelin and glucosylceramide.

Figure 2: Ceramide-Mediated Apoptosis Pathway. This diagram shows a simplified pathway where the accumulation of ceramides like N-Lignoceroyl-D-sphingosine can lead to apoptosis through the mitochondrial pathway.

Figure 3: Experimental Workflow for Ceramide Analysis. This flowchart illustrates the key steps in the quantitative analysis of ceramides from a biological sample.

Conclusion and Future Directions

N-Lignoceroyl-D-sphingosine is a bioactive lipid with well-established roles in skin barrier function and the induction of apoptosis. Its very-long acyl chain confers specific biophysical properties that are critical for these functions. The synthetic derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, represents an intriguing molecule for research. By blocking a key metabolic hub, it has the potential to be a more stable and potent tool for studying ceramide-mediated signaling pathways.

Future research should focus on the direct characterization of N-Lignoceroyl-D-sphingosine 1-benzoate. This includes:

-

Synthesis and Purification: Development of efficient methods for its synthesis to enable further studies.

-

In Vitro Studies: Assessing its effects on apoptosis, cell cycle, and inflammatory signaling in various cell lines, particularly cancer cells.

-

Biophysical Studies: Investigating its incorporation into lipid bilayers and its effect on membrane properties.

-

Pharmacokinetic and Pharmacodynamic Studies: If developed as a potential therapeutic, understanding its absorption, distribution, metabolism, and excretion will be crucial.

By building upon the extensive knowledge of its parent molecule, the scientific community can unlock the full potential of N-Lignoceroyl-D-sphingosine 1-benzoate as a valuable research tool and a potential candidate for drug development.

References

- 1. cusabio.com [cusabio.com]

- 2. Overview of the sphingolipid metabolic pathway [pfocr.wikipathways.org]

- 3. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology < RESEARCH PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipotype.com [lipotype.com]

- 8. The structure, function, and importance of ceramides in skin and their use as therapeutic agents in skin-care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. novobliss.in [novobliss.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. avantiresearch.com [avantiresearch.com]

- 15. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Central Role of N-Tetracosanoyl-D-sphingosine (C24 Ceramide) in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine, a C24 ceramide also known as lignoceroyl ceramide, is a pivotal molecule in the complex web of sphingolipid metabolism. As a major constituent of cellular membranes, particularly in neural tissues, its roles extend beyond structural functions to encompass critical involvement in cell signaling pathways, including apoptosis, cell cycle regulation, and cellular stress responses. This technical guide provides an in-depth exploration of N-Tetracosanoyl-D-sphingosine's position within sphingolipid metabolic pathways, its synthesis and degradation, and its function in cellular signaling. Furthermore, it details the experimental protocols for its analysis and presents quantitative data to support further research and drug development endeavors.

It is important to note that while this guide focuses on the biologically active N-Tetracosanoyl-D-sphingosine, its synthetic derivative, N-Tetracosanoyl-D-sphingosine 1-benzoate, is primarily utilized as a research tool or an analytical standard. The benzoate group serves as a protecting group for the primary hydroxyl of the sphingosine backbone and is not a naturally occurring modification.

Sphingolipid Metabolism: The Hub of Ceramide

Ceramides, including the C24 species, are at the heart of sphingolipid metabolism, acting as precursors for complex sphingolipids and as signaling molecules in their own right. There are three primary pathways for the generation of ceramides.[1]

Pathways of Ceramide Synthesis

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid base. The subsequent acylation with a fatty acyl-CoA, in this case, tetracosanoyl-CoA (C24:0-CoA), is catalyzed by a family of enzymes known as ceramide synthases (CerS). Ceramide synthase 2 (CerS2) exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, including C24:0-CoA, making it the key enzyme in the synthesis of N-Tetracosanoyl-D-sphingosine.[2][3]

-

Sphingomyelin Hydrolysis: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by the enzyme sphingomyelinase, to yield ceramide and phosphocholine.

-

Salvage Pathway: Complex sphingolipids are degraded in the lysosomes, releasing sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.

Degradation of N-Tetracosanoyl-D-sphingosine

The catabolism of N-Tetracosanoyl-D-sphingosine is primarily carried out by ceramidases, which hydrolyze the amide bond to release sphingosine and tetracosanoic acid (lignoceric acid).[4] There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[4] The resulting sphingosine can be further phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another critical signaling molecule with often opposing effects to ceramide.

Role of N-Tetracosanoyl-D-sphingosine in Cell Signaling

N-Tetracosanoyl-D-sphingosine is not merely a metabolic intermediate but a potent bioactive lipid that modulates various cellular processes, most notably apoptosis.

Apoptosis Induction

Increased levels of ceramides, including the C24 species, are strongly associated with the induction of apoptosis.[5][6] C24 ceramide can be generated in response to various cellular stresses and apoptotic stimuli.[5] The accumulation of C24 ceramide can lead to changes in mitochondrial membrane permeability, facilitating the release of pro-apoptotic factors like cytochrome c.[7] This initiates a caspase cascade that culminates in programmed cell death.

Quantitative Data on N-Tetracosanoyl-D-sphingosine

The levels of C24 ceramide can vary significantly between different tissues and cell types, and under various physiological and pathological conditions. The following tables summarize some reported quantitative data.

Table 1: C24 Ceramide Levels in Human Plasma and Adipose Tissue

| Sample Type | Condition | C24:0 Ceramide Concentration | Reference |

| Human Plasma | Lean | ~1.5 µg/mL | [8] |

| Human Plasma | Obese | Increased vs. Lean | [8] |

| Human Adipocytes | Lean | Lower | [8] |

| Human Adipocytes | Obese | Increased vs. Lean | [8] |

| Human Plasma | Cystic Fibrosis | Lower than healthy controls | [9] |

Table 2: C24 Ceramide in Different Cell Lines

| Cell Line | Condition | C24:0 Ceramide Level | Reference |

| U937 cells | Basal | 27.6% of total free ceramide | [10] |

| Prostate Cancer Cells | Ad.mda-7 infection | Marked increase | [5] |

| Ovarian Cancer Cells (SKOV3) | CerS2 knockdown | Decreased | [11] |

Experimental Protocols

The accurate quantification and study of N-Tetracosanoyl-D-sphingosine require specific and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]

Lipid Extraction from Plasma

-

Sample Preparation: Thaw 10 µL of plasma at 4°C.

-

Internal Standard Spiking: Add 20 µL of a deuterated C24 ceramide internal standard solution.

-

Extraction: Add 970 µL of a 1:1 (v/v) butanol/methanol mixture. Vortex for 10 seconds and sonicate for 30 minutes at room temperature.[14][15]

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes.

-

Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 20 µL of methanol prior to LC-MS/MS analysis.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column (e.g., Phenomenex Synergi Polar-RP, 2.0 x 150 mm, 4 µm).[16]

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[14]

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[14]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic ceramide.

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive ion electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for C24 ceramide and its internal standard are monitored. For C24:0 ceramide, a common transition is monitoring the precursor ion corresponding to its protonated mass and the product ion corresponding to the sphingosine backbone.[16][17]

-

In Vitro Ceramide Synthase (CerS2) Activity Assay

-

Reaction Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM dithiothreitol, and 0.1% (w/v) fatty acid-free BSA.[18]

-

Substrate Addition: Add 10 µM of a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and 25 µM of C24:1-CoA to the reaction buffer.[18]

-

Enzyme Addition: Add cell or tissue lysate containing CerS2 to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding methanol and centrifuge to pellet proteins.

-

Analysis: Analyze the supernatant by HPLC with a fluorescence detector to quantify the formation of the fluorescently labeled C24:1 ceramide product.[18]

Conclusion

N-Tetracosanoyl-D-sphingosine (C24 ceramide) is a crucial sphingolipid with multifaceted roles in cellular structure and signaling. Its synthesis by CerS2 and its involvement in apoptosis underscore its importance in cellular homeostasis and disease pathogenesis. The analytical methods detailed in this guide provide a framework for the accurate quantification of C24 ceramide, which is essential for advancing our understanding of its biological functions and for the development of novel therapeutic strategies targeting sphingolipid metabolism. The use of this compound as a stable, synthetic standard will continue to be valuable in these research endeavors.

References

- 1. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide plays a prominent role in MDA-7/IL-24-induced cancer-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of N-Tetracosanoyl-D-sphingosine 1-benzoate in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sphingolipid Signaling

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes. The central molecule in sphingolipid metabolism is ceramide , which can be generated through several pathways, including the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.

Ceramide and its metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), form a dynamic signaling network that regulates cell fate decisions, including apoptosis, cell cycle arrest, proliferation, and senescence.[1][2][3] This is often conceptualized as the "sphingolipid rheostat," where the relative balance between pro-apoptotic ceramide and pro-survival S1P can determine whether a cell lives or dies.[4][5]

N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic analog of ceramide. Its structure consists of a D-sphingosine backbone, a long-chain tetracosanoyl (C24) fatty acid, and a benzoate group at the 1-hydroxyl position. Based on this structure, it is likely to integrate into cellular membranes and interact with the enzymatic and signaling machinery of the sphingolipid pathway.

Putative Mechanism of Action of this compound

The mechanism of action of this compound can be hypothesized to occur through one or more of the following mechanisms, which are common for ceramide analogs:

-

Mimicking Endogenous Ceramide: The molecule may act as a direct mimetic of natural long-chain ceramides, activating downstream effector pathways.

-

Modulation of Sphingolipid Metabolizing Enzymes: It could act as an inhibitor or substrate for enzymes that process ceramides, thereby altering the intracellular concentrations of natural sphingolipids.

Induction of Apoptosis and Cell Cycle Arrest

A primary and well-documented role of ceramides is the induction of apoptosis.[1] Synthetic ceramide analogs are often designed to leverage this function for therapeutic purposes, particularly in oncology.

Potential Downstream Targets and Pathways:

-

Mitochondrial Pathway of Apoptosis: Ceramides can directly act on mitochondria to induce mitochondrial outer membrane permeabilization (MOMP).[1] This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3). This compound, due to its lipophilic nature, could accumulate in mitochondrial membranes and trigger this cascade.

-

Protein Phosphatase Activation: Ceramides are known to activate protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[6]

-

PP2A: Activation of PP2A can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt (Protein Kinase B), which is a key node in cell survival signaling.[3]

-

PP1: Activation of PP1 can influence the splicing of apoptosis-related proteins such as Bcl-x and caspase 9, shifting the balance from anti-apoptotic to pro-apoptotic isoforms.[6]

-

-

Inhibition of Pro-Survival Kinases: By activating phosphatases, ceramide analogs can indirectly lead to the downregulation of critical survival pathways like the PI3K/Akt pathway.

The following diagram illustrates the potential pro-apoptotic signaling pathways that could be activated by this compound.

Caption: Putative pro-apoptotic signaling pathways of this compound.

Modulation of Ceramide Metabolizing Enzymes

The benzoate group at the 1-hydroxyl position is a significant modification. This position is where ceramide kinase would act to produce ceramide-1-phosphate, a pro-inflammatory and pro-proliferative molecule. It is also the position cleaved by ceramidases to produce sphingosine.

-

Inhibition of Ceramidase: The presence of the benzoate group may sterically hinder the action of ceramidases (acid, neutral, and alkaline). By inhibiting ceramidase, the analog could prevent the breakdown of endogenous ceramides, leading to their accumulation and subsequent induction of apoptosis. This is a known strategy for increasing intracellular ceramide levels.[1]

-

Inhibition of Ceramide Kinase: The benzoate group would likely block the phosphorylation of the analog itself, preventing its conversion into a potentially pro-survival metabolite.

The following diagram illustrates the potential enzymatic targets of the analog.

Caption: Putative inhibition of ceramidase by this compound.

Quantitative Data from Studies of Related Ceramide Analogs

While no quantitative data exists for this compound, the table below summarizes typical findings for other short-chain and long-chain ceramide analogs in cancer cell lines. This provides a baseline for expected results.

| Parameter Measured | Cell Line(s) | Analog Used (Example) | Typical Concentration Range | Observed Effect | Reference |

| Cell Viability (IC50) | HL-60, Jurkat | C6-Ceramide | 10-50 µM | Dose-dependent decrease in cell viability. | General Knowledge |

| Apoptosis Induction | MCF-7, A549 | C2-Ceramide | 20-100 µM | 3-5 fold increase in Caspase-3/7 activity after 24 hours. | General Knowledge |

| Akt Phosphorylation | PC3, DU145 | C6-Ceramide | 25 µM | >50% reduction in phospho-Akt (Ser473) levels within 6 hours. | General Knowledge |

| Ceramidase Inhibition | Various | B13 | 1-10 µM | IC50 values in the low micromolar range for acid ceramidase. | [1] |

Detailed Experimental Protocols for a Novel Ceramide Analog

The following are detailed methodologies for key experiments to elucidate the mechanism of action of a compound like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the analog on a given cell line and to calculate its IC50 (half-maximal inhibitory concentration).

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Apoptosis Quantification (Caspase-Glo 3/7 Assay)

Objective: To quantify the activation of executioner caspases 3 and 7 as a marker of apoptosis.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the analog at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo 3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., Akt, p-Akt).

Methodology:

-

Cell Lysis: Treat cells grown in 6-well plates with the analog for specified times. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., GAPDH).

The following diagram provides a workflow for these experimental protocols.

Caption: A generalized experimental workflow for characterizing a novel ceramide analog.

Conclusion

This compound is a synthetic ceramide analog with the potential to be a potent modulator of cellular signaling. Based on its structure and the known functions of related molecules, it is hypothesized to act primarily by inducing apoptosis and cell cycle arrest. This may be achieved through direct activation of pro-apoptotic pathways mimicking endogenous ceramides and/or by inhibiting key enzymes in sphingolipid metabolism, such as ceramidases, leading to the accumulation of endogenous ceramides. The provided experimental protocols offer a robust framework for the systematic investigation and validation of these putative mechanisms. Further research is essential to fully characterize the biological activity of this specific compound and to determine its potential as a research tool or therapeutic agent.

References

- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 4. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Tetracosanoyl-D-sphingosine 1-benzoate in Advancing Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and applications of N-Tetracosanoyl-D-sphingosine 1-benzoate, a benzoylated derivative of a C24 ceramide, in the field of proteomics. While specific literature on this exact molecule is sparse, its structural features strongly suggest its utility in mass spectrometry-based lipidomics and chemical proteomics approaches for studying protein-lipid interactions. This document will delve into the fundamental concepts of ceramide biology, the principles of chemical proteomics, and the inferred applications of this compound. Detailed hypothetical experimental protocols, data presentation tables, and signaling pathway diagrams are provided to illustrate its potential in elucidating the complex interplay between lipids and proteins.

Introduction: The Significance of Ceramides in Cellular Processes

Ceramides are a class of sphingolipids that are central to cellular signaling and membrane structure.[1] Composed of a sphingosine backbone linked to a fatty acid, ceramides are key players in a multitude of cellular events, including apoptosis, cell cycle regulation, and inflammation. The specific acyl chain length of a ceramide can influence its biological function. N-Tetracosanoyl-D-sphingosine, also known as lignoceroyl ceramide (d18:1/24:0), is a very-long-chain ceramide implicated in various physiological and pathological processes. The addition of a benzoate group at the 1-position of the sphingosine backbone, creating this compound, modifies its chemical properties, suggesting a specialized role in analytical and proteomics applications.

Core Application in Proteomics: Enhancing Mass Spectrometry-Based Lipidomics

The primary and most probable application of this compound in proteomics is as a tool for enhancing the sensitivity and accuracy of mass spectrometry (MS)-based lipid analysis. The benzoate moiety serves as a derivatizing agent, a technique commonly employed in analytical chemistry to improve the chromatographic separation and ionization efficiency of target molecules.[2][3]

Key Advantages of Benzoylation for Lipidomics:

-

Improved Ionization Efficiency: The benzoyl group can enhance the ionization of the lipid in the mass spectrometer's source, leading to a stronger signal and lower limits of detection.[2][3]

-

Enhanced Chromatographic Resolution: Derivatization can alter the polarity of the lipid, improving its separation from other lipid species during liquid chromatography (LC).[2]

-

Facilitated Quantification: Benzoylated standards, such as this compound, can be used as internal standards for the accurate quantification of endogenous ceramides and other sphingolipids in complex biological samples.[2]

Hypothetical Quantitative Data Presentation

The following table illustrates how quantitative data from an LC-MS/MS experiment using this compound as an internal standard might be presented. This hypothetical experiment measures the levels of various ceramide species in a cancer cell line treated with a novel therapeutic agent.

| Ceramide Species | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |

| C16:0 Ceramide | 15.2 ± 1.8 | 28.9 ± 2.5 | 1.90 | <0.01 |

| C18:0 Ceramide | 8.5 ± 0.9 | 12.1 ± 1.3 | 1.42 | <0.05 |

| C24:0 Ceramide | 22.1 ± 2.4 | 10.5 ± 1.1 | 0.48 | <0.01 |

| C24:1 Ceramide | 12.7 ± 1.5 | 11.9 ± 1.4 | 0.94 | >0.05 |

Data are presented as mean ± standard deviation (n=3). This compound was used as an internal standard for quantification.

Potential Application in Chemical Proteomics: Probing Ceramide-Protein Interactions

While less common than functionalities like diazirines or benzophenones, the benzoate group has photochemical properties that could potentially be exploited for photo-crosslinking studies.[4][5] Upon UV irradiation, the benzoate moiety could form a reactive species capable of covalently binding to interacting proteins in close proximity. This would enable the identification of ceramide-binding proteins, which are crucial for understanding the downstream effects of ceramide signaling.

Experimental Workflow: Identification of Ceramide-Interacting Proteins

A hypothetical workflow for using this compound as a photo-crosslinking probe is outlined below.

Figure 1. A potential experimental workflow for identifying ceramide-binding proteins using this compound as a photo-crosslinking probe.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of Endogenous Ceramides using LC-MS/MS with a Benzoylated Internal Standard

Objective: To quantify the levels of various ceramide species in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

This compound (as internal standard)

-

Chloroform, Methanol, Water (LC-MS grade)

-

Formic acid

-

C18 reverse-phase HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation: Homogenize the biological sample in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Lipid Extraction: To 100 µL of homogenate, add a known amount of this compound (e.g., 100 pmol). Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio, followed by the addition of chloroform and water to induce phase separation.

-

Sample Concentration: Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1).

-

LC-MS/MS Analysis: Inject the sample onto a C18 column and perform a gradient elution to separate the different ceramide species. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each ceramide and the benzoylated internal standard.

-

Data Analysis: Integrate the peak areas for each ceramide and the internal standard. Calculate the concentration of each endogenous ceramide relative to the known concentration of the internal standard.

Protocol 2: Affinity Pull-Down of Ceramide-Binding Proteins (Hypothetical)

Objective: To identify proteins that interact with ceramides in a cellular context.

Materials:

-

This compound with a clickable handle (e.g., an alkyne group)

-

Cell culture reagents

-

UV crosslinking apparatus (365 nm)

-

Lysis buffer

-

Azide-biotin tag

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for SDS-PAGE and mass spectrometry

Procedure:

-

Cell Treatment: Treat cells with the clickable, benzoylated sphingosine probe for a specified time to allow for its incorporation into cellular membranes.

-

Photocrosslinking: Irradiate the cells with UV light (365 nm) to induce covalent crosslinking between the probe and interacting proteins.

-

Cell Lysis: Harvest and lyse the cells to solubilize the proteins.

-

Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne handle of the crosslinked probe.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged lipid-protein complexes.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis.

Ceramide Signaling Pathways

Ceramides are integral components of complex signaling networks. Understanding which proteins interact with specific ceramides is crucial for dissecting these pathways. The following diagram illustrates a simplified ceramide-mediated apoptosis pathway that could be investigated using tools like this compound.

Figure 2. Simplified signaling pathway illustrating the role of ceramide in apoptosis. This compound could be used to identify and quantify changes in ceramide levels or to pull-down interacting proteins within this pathway.

Conclusion and Future Perspectives

This compound represents a valuable, albeit specialized, tool for proteomics research. Its primary utility lies in its application as an internal standard for the precise quantification of very-long-chain ceramides by mass spectrometry, a critical need for understanding the nuances of lipid-driven diseases. The potential for this molecule to be adapted for photo-crosslinking studies further expands its utility in the discovery of novel ceramide-protein interactions and the elucidation of their roles in complex signaling networks. As proteomics and lipidomics continue to converge, the development and application of such chemically modified lipids will be instrumental in painting a more complete picture of cellular function and disease pathogenesis. Future work should focus on the empirical validation of the photo-crosslinking potential of the benzoate moiety in biological systems and the development of a broader range of benzoylated lipid standards to cover the entire sphingolipidome.

References

- 1. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The photochemistry of 2-(1-naphthyl)ethyl benzoates: cycloaddition and intramolecular exciplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shengxingstars.github.io [shengxingstars.github.io]

N-Tetracosanoyl-D-sphingosine 1-benzoate CAS number 123446-98-0 details

CAS Number: 123446-98-0

This technical guide provides an in-depth overview of N-Tetracosanoyl-D-sphingosine 1-benzoate, a significant biochemical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, offers generalized experimental protocols for its synthesis and characterization, and explores its potential biological significance within the broader context of ceramide research.

Core Compound Details

This compound, also known by its synonym N-Lignoceroyl-D-sphingosine 1-benzoate, is a derivative of ceramide, a class of lipid molecules that are integral components of cell membranes and play crucial roles in cellular signaling.

| Property | Value |

| CAS Number | 123446-98-0 |

| Molecular Formula | C₄₉H₈₇NO₄ |

| Molecular Weight | 754.22 g/mol |

| Synonyms | N-Lignoceroyl-D-sphingosine 1-benzoate |

| Physical State | Solid (presumed) |

| Storage Temperature | -20°C |

Experimental Protocols

General Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide)

The synthesis of the ceramide backbone can be achieved through the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid). A common method involves the use of a coupling agent to facilitate the amide bond formation.

Materials:

-

D-sphingosine

-

Tetracosanoic acid (Lignoceric acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve D-sphingosine and a stoichiometric equivalent of tetracosanoic acid in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Tetracosanoyl-D-sphingosine.

Selective 1-O-Benzoylation

The final step involves the selective benzoylation of the primary hydroxyl group at the C1 position of the sphingosine backbone. This requires careful control of reaction conditions to avoid benzoylation of the secondary hydroxyl group.

Materials:

-

N-Tetracosanoyl-D-sphingosine

-

Benzoyl chloride or benzoic anhydride

-

Pyridine (as solvent and base)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (dilute, e.g., 1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve N-Tetracosanoyl-D-sphingosine in a mixture of anhydrous DCM and pyridine at 0°C.

-

Slowly add a stoichiometric equivalent of benzoyl chloride to the solution. The use of benzoic anhydride may offer better selectivity for O-benzoylation over N-benzoylation.[1][2]

-

Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours at temperatures up to 70°C, depending on the benzoylating agent used.[1][2]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography or HPLC.[3]

Purification and Characterization

The purification and characterization of this compound would follow standard lipid chemistry protocols.

Purification

-

Column Chromatography: Initial purification of the crude product can be performed on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or chloroform/methanol).[4]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, normal-phase or reverse-phase HPLC can be employed.[1][2]

Characterization

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and the purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and confirming the position of the benzoate group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide, ester, and hydroxyl groups.

Biological Significance and Potential Applications

While specific studies on this compound are limited, its biological activity can be inferred from the extensive research on ceramides, particularly those with very-long-chain fatty acids.

Role in Signaling Pathways

Ceramides are well-established second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular senescence.[5][6][7][8][9][10]

-

Apoptosis: Long-chain ceramides are generally considered pro-apoptotic.[11][12][13] They can induce apoptosis through various mechanisms, including the activation of caspase cascades and the regulation of the Bcl-2 family of proteins.[11][12][14]

-

Cell Cycle Arrest: Ceramides can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression and activity of key cell cycle regulators.[7][8][9][15]

The presence of the tetracosanoyl (lignoceroyl) chain, a very-long-chain fatty acid, may confer specific biological activities. Very-long-chain ceramides have been shown to have distinct roles compared to long-chain ceramides, sometimes exhibiting opposing effects on cell proliferation and survival.[13][16][17][18]

Potential in Drug Development

The unique signaling properties of ceramides have made them attractive targets for drug development, particularly in oncology.[19]

-

Anticancer Agents: The ability of ceramides to induce apoptosis and cell cycle arrest in cancer cells is a key area of investigation.[12]

-

Drug Delivery Systems: Ceramides are being explored for their potential in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery and efficacy of anticancer drugs.[19][20][21][22][23] The hydrophobic nature of this compound could make it a suitable component for such lipid-based delivery vehicles.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological function of ceramides.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

Caption: Ceramide's role in inducing G0/G1 cell cycle arrest.

References

- 1. Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delivery systems of ceramide in targeted cancer therapy: ceramide alone or in combination with other anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Ceramides in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. avantiresearch.com [avantiresearch.com]

- 23. Ceramide-2 nanovesicles for effective transdermal delivery: development, characterization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Tetracosanoyl-D-sphingosine 1-benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a complex sphingolipid. Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. As integral components of cell membranes, sphingolipids and their metabolites are deeply involved in cellular signaling, recognition, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential role in cellular signaling pathways. Due to the limited availability of specific experimental data for this particular compound, information from closely related long-chain N-acyl sphingolipids is also included to provide a broader context.

Core Physical and Chemical Properties

Quantitative data for this compound and its un-benzoylated parent compound, N-Tetracosanoyl-D-sphingosine (C24 Ceramide), are summarized below. The properties of very-long-chain sphingolipids are significantly influenced by their long acyl chains, which affect their packing in membranes and their thermotropic behavior.[3][4]

| Property | This compound | N-Tetracosanoyl-D-sphingosine (C24 Ceramide) | Reference |

| Alternate Names | N-Lignoceroyl-D-sphingosine 1-benzoate | Lignoceric Ceramide, Cer(d18:1/24:0) | [5][6] |

| CAS Number | 123446-98-0 | 34435-05-7 | [5][6] |

| Molecular Formula | C₄₉H₉₁NO₄ | C₄₂H₈₃NO₃ | [5][6] |

| Molecular Weight | 758.25 g/mol | 650.1 g/mol | [5][6] |

| Physical Form | Presumed solid at room temperature | Solid | [6] |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform. Insoluble in water. | Insoluble in water. | [6] |

| Melting Point | Not available. Very-long-chain ceramides generally have high transition temperatures.[4] | Not available. |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process starting from D-erythro-sphingosine:

-

N-acylation of D-erythro-sphingosine: D-erythro-sphingosine is reacted with an activated form of tetracosanoic acid (lignoceric acid), such as tetracosanoyl chloride or an N-hydroxysuccinimide ester of tetracosanoic acid, in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to yield N-Tetracosanoyl-D-sphingosine (C24 Ceramide).[7]

-

Benzoylation of the C1 hydroxyl group: The resulting C24 Ceramide is then selectively benzoylated at the primary C1 hydroxyl group. This can be achieved using benzoyl chloride in the presence of a base like pyridine. The reaction conditions would need to be carefully controlled to avoid benzoylation of the secondary hydroxyl group at C3. Purification would typically be performed using column chromatography on silica gel.[8]

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Thin Layer Chromatography (TLC): TLC on silica gel plates with a suitable solvent system (e.g., chloroform/methanol mixtures) would be used to monitor the reaction progress and assess the purity of the final product.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃) would be essential for elucidating the detailed chemical structure, including the confirmation of the N-acyl linkage and the position of the benzoate group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amide group (C=O stretch and N-H stretch/bend), the ester carbonyl group (C=O stretch) of the benzoate, and the long aliphatic chain (C-H stretches).

Potential Role in Signaling Pathways

While direct studies on the signaling roles of this compound are lacking, its structure suggests it would be metabolized within the complex sphingolipid metabolic network. The central hub of this network is ceramide, which can be generated from more complex sphingolipids.[2][10] Ceramide itself is a bioactive molecule involved in processes like apoptosis and cell cycle arrest.[11]

The benzoate group at the C1 position would likely be cleaved by cellular esterases, releasing N-Tetracosanoyl-D-sphingosine (C24 ceramide). This very-long-chain ceramide can then be further metabolized. A key metabolic pathway involves the deacylation of ceramide by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule, sphingosine-1-phosphate (S1P).[12][13]

Alternatively, the released C24 ceramide could be phosphorylated by a ceramide kinase (CerK) to form ceramide-1-phosphate (C1P), another important bioactive lipid that regulates cell survival and inflammatory responses.[14][15]

Sphingolipid Metabolism

The metabolic interconversion of sphingolipids is a critical regulatory mechanism in cells. The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat".

Caption: Overview of Sphingolipid Metabolism.

Sphingosine-1-Phosphate (S1P) Signaling

Once generated, S1P can act intracellularly as a second messenger or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1PR₁₋₅.[16][17] Activation of these receptors triggers a wide array of downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and immune cell trafficking.[18][19]

Caption: Simplified S1P Signaling Pathway.

Conclusion

This compound is a complex, very-long-chain sphingolipid. While specific experimental data for this compound are scarce, its structural similarity to other well-studied ceramides suggests it plays a role in the intricate network of sphingolipid metabolism and signaling. Upon cellular uptake and enzymatic cleavage of the benzoate group, the resulting N-Tetracosanoyl-D-sphingosine would likely be metabolized to key signaling molecules such as sphingosine-1-phosphate or ceramide-1-phosphate. These metabolites are crucial regulators of a multitude of cellular functions, making the parent compound a potentially valuable tool for studying sphingolipid-mediated signaling pathways in various physiological and pathological contexts. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermotropic behavior and lateral distribution of very long chain sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. C24-Ceramide | C42H83NO3 | CID 5283571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]

- 8. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Sphingosine 1-Phosphate Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine-1-Phosphate Metabolism and Signaling in Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Research Portal [scholarship.miami.edu]

- 19. Sphingosine 1-phosphate metabolism and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate

An In-depth Technical Guide on the Discovery and Synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic derivative of a ceramide. Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are fundamental components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. The specific compound, this compound, is characterized by the attachment of a very-long-chain tetracosanoic acid (lignoceric acid) to the amine of the D-sphingosine backbone and a benzoate group esterified to the primary hydroxyl group at the C1 position.

The discovery of this molecule is not documented as a naturally occurring compound; rather, it is available commercially as a research chemical. Its synthesis is therefore of primary interest for its use in scientific investigations, likely as a tool compound to probe the structure-activity relationships of ceramides and related sphingolipids, or as a stable intermediate for the synthesis of more complex sphingolipids. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic pathway, and a discussion of its potential biological context based on the known roles of ceramides.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 123446-98-0 |

| Molecular Formula | C₄₉H₈₉NO₄ |

| Molecular Weight | 756.23 g/mol |

| Alternate Name | N-Lignoceroyl-D-sphingosine 1-benzoate |

Proposed Synthesis

The synthesis of this compound can be logically approached in a two-step process starting from D-sphingosine. The first step involves the N-acylation of the sphingosine backbone with tetracosanoic acid to form the corresponding ceramide. The second step is the selective benzoylation of the primary hydroxyl group at the C1 position.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide C24:0)

This procedure details the coupling of tetracosanoic acid to the amino group of D-sphingosine using a carbodiimide coupling agent.

-

Materials:

-

D-sphingosine (1.0 eq)

-

Tetracosanoic acid (lignoceric acid) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or a mixture of Chloroform and Methanol

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve D-sphingosine and tetracosanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP to the solution.

-

In a separate container, dissolve DCC or EDC in anhydrous DCM.

-

Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield pure N-Tetracosanoyl-D-sphingosine.

-

Step 2: Synthesis of this compound

This procedure describes the selective benzoylation of the primary C1 hydroxyl group of the ceramide.

-

Materials:

-

N-Tetracosanoyl-D-sphingosine (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (TEA) in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated copper sulfate solution (for quenching pyridine) or water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the N-Tetracsanoyl-D-sphingosine in anhydrous pyridine or a mixture of anhydrous DCM and TEA in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add benzoyl chloride to the reaction mixture. The primary hydroxyl at C1 is more reactive than the secondary hydroxyl at C3, allowing for selective acylation under controlled conditions.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding cold water or, if pyridine is used as the solvent, pour the mixture into a saturated copper sulfate solution to complex with the pyridine.

-

Extract the product with a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

-

Biological Context and Potential Signaling Pathways

While specific biological functions and signaling pathways for this compound have not been reported in the scientific literature, the biological role of its parent molecule, ceramide, is well-established. Ceramides are central mediators of cellular stress responses.

General Role of Ceramides in Signaling:

-

Apoptosis: An accumulation of intracellular ceramides can activate various downstream effectors, including protein phosphatases and kinases, leading to programmed cell death.

-

Cell Cycle Arrest: Ceramides can induce cell cycle arrest, particularly at the G0/G1 phase, by influencing the expression and activity of key cell cycle regulators.

-

Inflammation: Ceramides are involved in inflammatory signaling pathways, often acting upstream of cytokines and other inflammatory mediators.

The introduction of a benzoate group at the C1 position of the sphingosine backbone significantly alters the structure of the polar head group. This modification would block the phosphorylation of the ceramide to ceramide-1-phosphate by ceramide kinase, a key signaling event. Furthermore, the bulky, lipophilic benzoate group may affect the molecule's ability to integrate into cellular membranes and interact with ceramide-binding proteins or enzymes. It could also potentially increase its metabolic stability by preventing glycosylation or phosphorylation at the C1 position.

Below is a generalized diagram representing a typical ceramide-mediated apoptotic signaling pathway. It is important to note that this is a representative pathway for ceramides in general, and the specific activity of this compound within these pathways remains to be experimentally determined.

Conclusion

This compound is a synthetic sphingolipid derivative whose specific biological functions are yet to be elucidated. This guide provides a plausible and detailed synthetic route for its preparation, which is valuable for researchers who may wish to synthesize it for their studies. While its direct involvement in signaling is unknown, its structural similarity to ceramides suggests it could potentially modulate ceramide-mediated pathways. The presence of the 1-benzoate group is a key structural feature that likely alters its biological activity compared to its parent ceramide, making it an interesting tool for investigating the structure-activity relationships of sphingolipids. Future research is needed to explore the specific cellular effects and potential therapeutic applications of this and related modified ceramides.

N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide to a Ceramide Analogue

Disclaimer: This document provides a technical overview of N-Tetracosanoyl-D-sphingosine 1-benzoate as a representative long-chain ceramide analogue. It is important to note that specific biological activity data and detailed, peer-reviewed experimental protocols for this particular compound are limited in publicly available scientific literature. Therefore, this guide draws upon established knowledge of ceramide biology and the study of similar long-chain ceramide analogues to infer its potential properties and the methodologies for its investigation.

Introduction to this compound

This compound is a synthetic ceramide analogue. Ceramides are a class of sphingolipids that play a central role as bioactive signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Structurally, this compound features a D-sphingosine backbone, an N-linked tetracosanoic acid (a very-long-chain fatty acid), and a benzoate group at the 1-position of the sphingosine base. The presence of the long tetracosanoyl chain suggests it would mimic endogenous very-long-chain ceramides. The benzoate group is likely introduced to modify the molecule's polarity and potentially its metabolic stability or transport across cell membranes.

Chemical Properties

The basic chemical properties of this compound are summarized in the table below.

| Property | Value |

| Alternate Names | N-Lignoceroyl-D-sphingosine 1-benzoate[2] |

| CAS Number | 123446-98-0[2] |

| Molecular Formula | C₄₉H₉₁NO₄[2] |

| Molecular Weight | 758.25 g/mol [2] |

Synthesis of Ceramide Analogues

While a specific synthesis protocol for this compound is not detailed in the available literature, a general synthetic approach can be proposed based on established methods for creating ceramide analogues. A common strategy involves the acylation of a sphingosine or sphingosine derivative with a fatty acid or its activated form.

A plausible synthetic workflow for this compound would likely start with D-sphingosine. The primary hydroxyl group at the 1-position would first be protected, for instance, by benzoylation using benzoyl chloride in the presence of a base. This would be followed by the N-acylation of the amino group with tetracosanoyl chloride (lignoceroyl chloride) to form the amide bond. The final step would be the deprotection of any other protecting groups used during the synthesis.

Caption: Proposed synthesis of this compound.

Core Biological Functions and Signaling Pathways of Ceramides

As a ceramide analogue, this compound is expected to influence the same signaling pathways as endogenous ceramides. Ceramide acts as a central hub in cellular stress responses, often leading to pro-apoptotic or anti-proliferative outcomes.[3]

Ceramide-Mediated Apoptosis

One of the most well-documented roles of ceramide is the induction of apoptosis. Elevated intracellular ceramide levels can be triggered by various stimuli, including cytokines like TNF-α and chemotherapeutic agents.[4] Ceramide can activate several downstream effectors to initiate programmed cell death. This includes the activation of protein phosphatases (like PP1 and PP2a) which can dephosphorylate and thereby regulate the activity of key proteins in cell survival and death pathways, such as Bcl-2 family members.[1] Ceramide can also lead to the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.

Caption: Simplified overview of ceramide's role in apoptosis.

Cell Cycle Arrest

Ceramides can also induce cell cycle arrest, typically at the G0/G1 phase.[5] This is often mediated through the dephosphorylation of the retinoblastoma protein (pRb).[4] By activating protein phosphatases, ceramide can lead to the removal of inhibitory phosphates from pRb, allowing it to bind to and sequester the E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.

Caption: Ceramide's role in inducing G0/G1 cell cycle arrest via pRb.

Experimental Protocols for Studying Ceramide Analogues

To investigate the biological effects of a ceramide analogue like this compound, a series of in vitro experiments are typically employed. The following protocols are standard in the field for assessing the activity of such compounds.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the impact of the ceramide analogue on cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

-

Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the ceramide analogue or a vehicle control (DMSO).[5]

-